First-Order Thermal Decomposition Kinetics of Hexaphenyldisilane Versus Second-Order Pathways in Lower Phenyl Silanes
Hexaphenyldisilane (V) undergoes thermal decomposition via a first-order process (ln k = 25.60 − 44,700/RT min⁻¹) over the temperature range 465–511 °C [1]. In contrast, triphenylsilane (II) and diphenylsilane (III) decompose via second-order kinetics with substantially different Arrhenius parameters: II exhibits ln k = 49.76 − 70,100/RT L mol⁻¹ min⁻¹ (459–505 °C); III exhibits ln k = 44.99 − 55,800/RT L mol⁻¹ min⁻¹ (383–419 °C) [1]. The reaction order difference (first-order for V vs. second-order for II/III) indicates fundamentally distinct rate-determining steps in the thermal decomposition mechanism.
| Evidence Dimension | Thermal decomposition reaction order and Arrhenius kinetics |
|---|---|
| Target Compound Data | First-order; ln k (min⁻¹) = 25.60 − 44,700/RT; T range 465–511 °C |
| Comparator Or Baseline | Triphenylsilane (II): second-order, ln k (L mol⁻¹ min⁻¹) = 49.76 − 70,100/RT (459–505 °C); Diphenylsilane (III): second-order, ln k (L mol⁻¹ min⁻¹) = 44.99 − 55,800/RT (383–419 °C) |
| Quantified Difference | Reaction order differs (first-order vs. second-order); activation energy for V (44.7 kcal/mol) is lower than II (70.1 kcal/mol) and lower than III (55.8 kcal/mol) |
| Conditions | Static and flow pyrolysis procedures; temperature ranges as specified |
Why This Matters
Selection of hexaphenyldisilane over triphenylsilane or diphenylsilane is required when first-order Si–Si bond homolysis is the desired thermal activation pathway, as the kinetic order dictates fundamentally different decomposition behavior.
- [1] Davidson, I. M. T.; Lambert, C. A. The Thermal Stability of Some Arylsilanes. Technical Report AD0615558, Defense Technical Information Center. View Source
